molecular formula C16H25N3O4S B15130939 1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester

Cat. No.: B15130939
M. Wt: 355.5 g/mol
InChI Key: FRWRIPJZRRBNDG-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with diethyl oxalate to form a piperazine derivative.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone.

    Esterification: The final step involves the esterification of the piperazine-thiazole intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-2-thiazolyl]-, 1,1-dimethylethyl ester is unique due to its combination of piperazine and thiazole rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-[4-(2-methoxy-2-oxoethyl)-5-methyl-1,3-thiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O4S/c1-11-12(10-13(20)22-5)17-14(24-11)18-6-8-19(9-7-18)15(21)23-16(2,3)4/h6-10H2,1-5H3

InChI Key

FRWRIPJZRRBNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2CCN(CC2)C(=O)OC(C)(C)C)CC(=O)OC

Origin of Product

United States

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